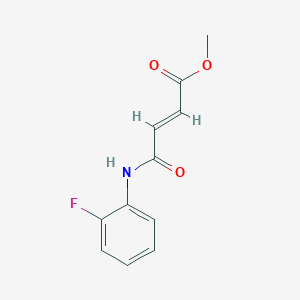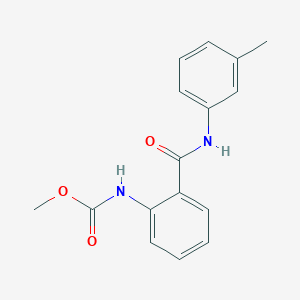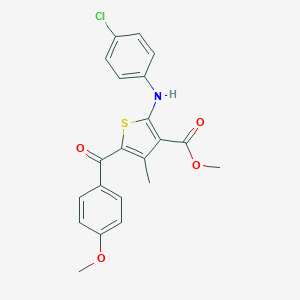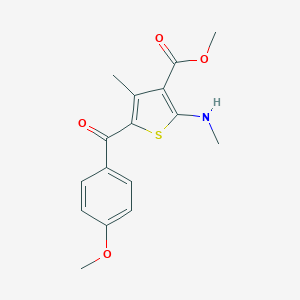![molecular formula C27H27N3O3 B281992 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, and has been shown to exhibit promising properties as an anticancer agent. In
Wirkmechanismus
The mechanism of action of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid in inducing apoptosis in cancer cells involves the activation of the mitochondrial pathway. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid also inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of this pathway.
Biochemical and Physiological Effects:
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, studies have also demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid can induce oxidative stress and DNA damage in normal cells, highlighting the need for further investigation into its potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as an anticancer agent is its ability to induce apoptosis in cancer cells through multiple pathways, potentially making it effective against a wide range of cancer types. However, its low solubility in water can make it difficult to administer in vivo, and further research is needed to optimize its formulation for clinical use.
Zukünftige Richtungen
Future research on 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid could focus on optimizing its formulation for clinical use, investigating its potential side effects and toxicity, and exploring its efficacy in combination with other anticancer agents. Additionally, further studies could investigate the potential of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as a therapeutic agent for other diseases beyond cancer, such as inflammatory bowel disease or neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid involves several steps, starting with the reaction of 3-methylbenzylamine with 4-chloro-3-nitrobenzoic acid to form 4-(3-methylphenyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-methylphenyl)-3-aminobenzoic acid, which is subsequently reacted with 4-(4-chloroanilino)-4-oxobut-2-enoic acid to yield 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit promising anticancer properties, particularly in the treatment of colon cancer. Studies have demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces apoptosis (programmed cell death) in colon cancer cells by activating the mitochondrial pathway. Additionally, 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
Eigenschaften
Molekularformel |
C27H27N3O3 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(E)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C27H27N3O3/c1-20-6-5-9-24(18-20)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)19-25(27(32)33)21-7-3-2-4-8-21/h2-13,18-19H,14-17H2,1H3,(H,28,31)(H,32,33)/b25-19+ |
InChI-Schlüssel |
USASQUGPKVWPIK-NCELDCMTSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C(\C4=CC=CC=C4)/C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)





![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
methanone](/img/structure/B281933.png)